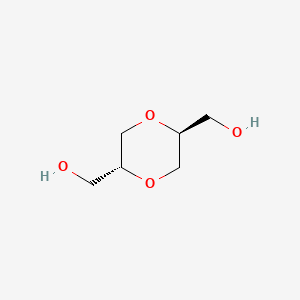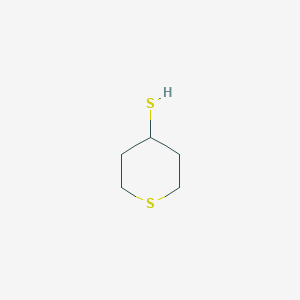
Thiane-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Thiane-4-thiol is a thiol-trapping compound . Thiol-trapping compounds are known to interact with thiol groups in proteins, which can be critical for their bioactivity . The primary targets of this compound are likely to be proteins with exposed thiol groups .
Mode of Action
This compound, as a thiol-trapping compound, interacts with its targets through a thiol-mediated mechanism . This involves the formation of a carbon-sulfur bond, which is thermodynamically driven by the difference in energy between an S–H and a C–H bond . The rate of the backward reaction can vary dramatically, depending on mesomeric effects, strain, and steric considerations . As a result, a pulsed, transient binding reminiscent of a non-covalent interaction can take place .
Biochemical Pathways
Thiol-trapping compounds are known to influence a variety of biochemical pathways due to their interaction with thiol groups in proteins . These proteins can be involved in various cellular processes, and the modification of their thiol groups can lead to changes in these processes .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific proteins it interacts with. By trapping thiol groups, this compound could potentially alter the function of these proteins, leading to changes at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of thiol groups in the cellular environment can affect the compound’s ability to trap these groups . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiane-4-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an appropriate alkyl halide. This method relies on the high nucleophilicity of sulfur to form the thiol group. Another method involves the use of isothiouronium salts, which are prepared from alkyl halides and thiourea, followed by hydrolysis to yield the thiol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Thiane-4-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The thiol group can be reduced to form the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R)
Reduction: Sulfides (R-S-R)
Substitution: Various substituted thioethers depending on the reagents used.
Aplicaciones Científicas De Investigación
Thiane-4-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential role in biological systems, particularly in redox biology and as a precursor to biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in drug development.
Comparación Con Compuestos Similares
Methanethiol (CH3SH): A simple thiol with a single carbon atom.
Ethanethiol (C2H5SH): A thiol with two carbon atoms, commonly used as an odorant.
Cysteine (HSCH2CH(NH2)COOH): An amino acid containing a thiol group, important in protein structure.
Uniqueness of Thiane-4-thiol: this compound is unique due to its cyclic structure, which imparts different chemical properties compared to linear thiols.
Propiedades
IUPAC Name |
thiane-4-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSQBVMOHKFSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

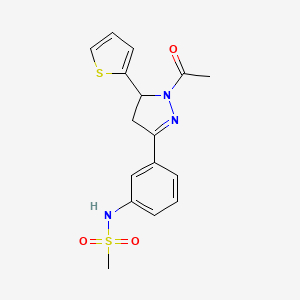
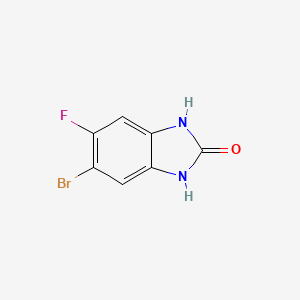
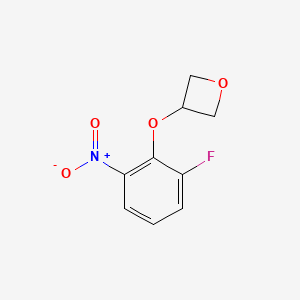

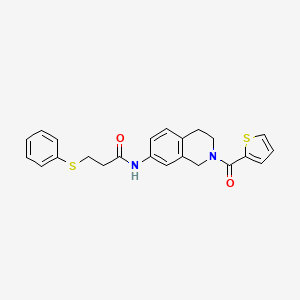
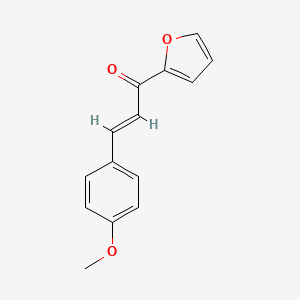
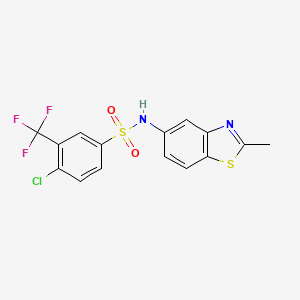

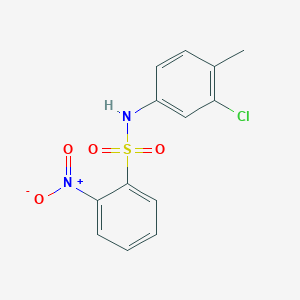

![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3,4-dimethoxyphenyl)ethanediamide](/img/structure/B2951806.png)
![1,6,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951807.png)
